6-Deoxyfagomine 6-Deoxyfagomine 6-Deoxyfagomine is a member of piperidines.
6-Deoxyfagomine is a natural product found in Lycium chinense with data available.
Brand Name: Vulcanchem
CAS No.: 197449-09-5
VCID: VC16990333
InChI: InChI=1S/C6H13NO2/c1-4-6(9)5(8)2-3-7-4/h4-9H,2-3H2,1H3
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

6-Deoxyfagomine

CAS No.: 197449-09-5

Cat. No.: VC16990333

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

6-Deoxyfagomine - 197449-09-5

Specification

CAS No. 197449-09-5
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 2-methylpiperidine-3,4-diol
Standard InChI InChI=1S/C6H13NO2/c1-4-6(9)5(8)2-3-7-4/h4-9H,2-3H2,1H3
Standard InChI Key RMJCALHKIHCSMY-UHFFFAOYSA-N
Canonical SMILES CC1C(C(CCN1)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Deoxyfagomine (IUPAC name: 2-methylpiperidine-3,4-diol) belongs to the piperidine class of organoheterocyclic compounds. Its canonical SMILES notation (CC1C(C(CCN1)O)O) reflects a six-membered ring with hydroxyl groups at positions 3 and 4 and a methyl substituent at position 2 . The compound’s stereochemistry is defined as (2R,3R,4R), which influences its biochemical interactions.

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight131.17 g/molPubChem 2.1
XLogP3-0.9XLogP3 3.0
Hydrogen Bond Donors3Cactvs 3.4.6.11
Topological PSA52.50 ŲadmetSAR 2
Rotatable Bonds0Cactvs 3.4.6.11

Spectroscopic and Computational Data

The InChIKey (RMJCALHKIHCSMY-UHFFFAOYSA-N) facilitates database searches, while mass spectrometry confirms an exact mass of 131.094628657 Da . Density functional theory (DFT) calculations predict low lipophilicity (AlogP = -0.91), suggesting high solubility in polar solvents .

Natural Occurrence and Biosynthesis

Botanical Sources

6-Deoxyfagomine was initially isolated from Lycium chinense, a plant used in traditional medicine . A 2022 LC-MS/MS study revealed its presence in sugarcane (Saccharum officinarum) rind, particularly in cultivars ROC22, F172, and YT71/210 . These varieties exhibited total alkaloid contents of 12.4–15.8 mg/g dry weight, with 6-deoxyfagomine constituting 4.7–6.2% of the alkaloid fraction .

Biosynthetic Pathways

While the exact pathway remains uncharacterized, homology to fagomine biosynthesis suggests a route involving:

  • Lysine Decarboxylation: Formation of cadaverine via lysine decarboxylase.

  • Oxidative Deamination: Conversion to Δ¹-piperideine by copper amine oxidase.

  • Hydroxylation and Methylation: Sequential hydroxylation at C3/C4 and methyl transfer to C2 .

Gene expression analyses in sugarcane implicate cytochrome P450 monooxygenases (CYP71 family) in these modifications .

Analytical Detection Methods

LC-MS/MS Profiling

The identification of 6-deoxyfagomine in sugarcane utilized a C18 column (2.1 × 100 mm, 1.8 μm) with a 0.1% formic acid/acetonitrile gradient. Key MS parameters included:

  • Ionization Mode: Positive electrospray (+ESI)

  • Collision Energy: 20–35 eV

  • Characteristic Ions: m/z 132.1 [M+H]⁺, 114.0 [M+H-H₂O]⁺ .

Table 2: Chromatographic Conditions for Alkaloid Separation

ParameterSpecification
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 μL
Run Time25 min

Pharmacological Properties

Antioxidant Activity

Sugarcane rind extracts containing 6-deoxyfagomine demonstrated dose-dependent DPPH radical scavenging (IC₅₀ = 38.7 μg/mL in YT71/210), surpassing ascorbic acid at concentrations >50 μg/mL . The compound’s hydroxyl groups likely donate protons to neutralize reactive oxygen species.

ADMET Profiling

admetSAR 2.0 predictions indicate favorable pharmacokinetics:

  • Human Intestinal Absorption: 84.15% probability

  • Blood-Brain Barrier Permeation: 57.50% probability

  • CYP Inhibition: Low affinity for CYP3A4 (99.31% non-inhibitory) .

Notably, 6-deoxyfagomine shows no predicted carcinogenicity (95% non-carcinogenic) .

Future Research Directions

  • Synthetic Optimization: Develop stereoselective synthesis routes for large-scale production.

  • Target Identification: Use molecular docking to explore interactions with α-glucosidase and NMDA receptors.

  • Clinical Trials: Validate antioxidant and neuroprotective claims in mammalian models.

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